molecular formula C6H11NOS2 B1353048 Methyl morpholine-4-carbodithioate CAS No. 62604-08-4

Methyl morpholine-4-carbodithioate

Cat. No. B1353048
CAS RN: 62604-08-4
M. Wt: 177.3 g/mol
InChI Key: VJOUSDFNBHXWJA-UHFFFAOYSA-N
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Description

Methyl morpholine-4-carbodithioate is a chemical compound with the molecular formula C6H11NOS2 . Its average mass is 177.288 Da and its monoisotopic mass is 177.028198 Da .


Synthesis Analysis

The synthesis of morpholines, including Methyl morpholine-4-carbodithioate, has been a subject of research. A common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. The process includes a sequence of coupling, cyclization, and reduction reactions .


Molecular Structure Analysis

The molecular structure of Methyl morpholine-4-carbodithioate consists of a six-membered ring containing two heteroatoms, nitrogen and oxygen .


Physical And Chemical Properties Analysis

Methyl morpholine-4-carbodithioate has a molecular weight of 177.28800, a density of 1.251g/cm3, and a boiling point of 269.5ºC at 760 mmHg . Its molecular formula is C6H11NOS2 .

Scientific Research Applications

Gene Function Inhibition and Embryonic Development

Morpholino oligomers, closely related to the morpholine structure, have been utilized in inhibiting gene function in a variety of model organisms. This application is crucial for studying maternal and zygotic gene functions during embryonic development. Morpholinos offer a relatively simple and rapid method for gene function analysis, which is foundational in developmental biology research (Heasman, 2002).

Synthetic and Pharmaceutical Applications

The piperazine and morpholine nuclei exhibit a broad spectrum of pharmaceutical applications. Scientists have developed various methods for synthesizing derivatives of these compounds, highlighting their importance in medicinal chemistry. These derivatives demonstrate potent pharmacophoric activities, underlining the potential of morpholine compounds in drug development and pharmaceutical research (Al-Ghorbani Mohammed et al., 2015).

Chemical and Pharmacological Interest

Morpholine and its derivatives have been the subject of extensive research due to their significant pharmacological profiles. These compounds are involved in creating biologically active molecules that possess diverse pharmacological activities, suggesting their importance in designing novel therapeutic agents (Asif, M., & Imran, M., 2019).

Environmental and Toxicological Implications

The environmental presence and toxicological implications of compounds similar to Methyl morpholine-4-carbodithioate, such as organophosphorus insecticides, have been studied. Research has focused on the biochemical impacts of these compounds, including their effects on enzymes like acetylcholinesterase in estuarine fish and invertebrates. This highlights the ecological significance and potential hazards of organophosphorus compounds and the importance of monitoring their environmental impact (Fulton, M., & Key, P., 2001).

Safety And Hazards

Methyl morpholine-4-carbodithioate should be handled with care to avoid contact with skin and eyes. It is advised to avoid formation of dust and aerosols . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

methyl morpholine-4-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS2/c1-10-6(9)7-2-4-8-5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOUSDFNBHXWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407728
Record name Methyl morpholine-4-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl morpholine-4-carbodithioate

CAS RN

62604-08-4
Record name Methyl morpholine-4-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl morpholine-4-carbodithioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of morpholine (201 mL, 2295 mmol) in water (2 L) was added carbon disulfide (0.138 L, 2295.67 mmol) under nitrogen. Sodium hydroxide (96 g, 2410 mmol in solution in 1 L of water) was then added dropwise. The resulting mixture was stirred at room temperature for 1 h, then cooled to 5° C. with an ice bath and dimethyl sulphate (217 mL, 2295 mmol) was added dropwise. The mixture was stirred 1 h at room temperature, the obtained solid was collected by filtration, washed with water (2×1 L) and dried under vacuum over phosphorus pentoxide at 50° C. to give methyl morpholine-4-carbodithioate (360 g, 88%). Proton NMR Spectrum: (CDCl3): 2.68 (s, 3H), 3.71-3.84 (m, 4H), 4.02 (bs, 2H), 4.30 (bs, 2H).
Quantity
201 mL
Type
reactant
Reaction Step One
Quantity
0.138 L
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
217 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
HC Devarajegowda, KM Kumar… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C16H17NO4S2, the 2H-chromene ring system is nearly planar, with a maximum deviation of 0.070 (1) Å, and the morpholine ring adopts a chair conformation; the …
Number of citations: 4 scripts.iucr.org
R Kant, VK Gupta, K Kapoor, G Kour… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C19H17NO3S2, the morpholine ring is in a chair conformation. In the coumarin ring system, the dihedral angle between the benzene and pyran rings is 3.9 (1). In …
Number of citations: 5 scripts.iucr.org
BM Philip, JS John, M George, KM Kumar… - Journal of Molecular …, 2022 - Elsevier
Experimental and theoretical investigations into the structure of novel coumarin derivative (6-Fluoro-2-oxo-2H-chromen-4-yl) methyl morpholine-4-carbodithioate (6FMM4C) were …
Number of citations: 1 www.sciencedirect.com
BR Anitha, KR Roopashree, KM Kumar, AJ Ravi… - IUCrData, 2016 - iucrdata.iucr.org
In the title compound, C17H19NO3S2, the 2H-chromene ring system is nearly planar, with a maximum deviation of 0.080 (2) Å, and the morpholine ring adopts a chair conformation. …
Number of citations: 6 iucrdata.iucr.org
KM Kumar, KR Roopashree, M Vinduvahini… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C15H14BrNO3S2, the 2H-chromene ring system is nearly planar, with a maximum deviation of 0.034 (2) Å, and the morpholine ring adopts a chair conformation. …
Number of citations: 12 scripts.iucr.org
S Kumar, AA Hosamani, M Mahendra, BH Doreswamy - IUCrData, 2016 - iucrdata.iucr.org
In the title compound, C17H19NO3S2, the chromene unit makes a dihedral angle of 88.48 (5) with the best plane through the morpholine ring. The carbodithioate group is present in an …
Number of citations: 1 iucrdata.iucr.org
VSJ Reeda, VB Jothy - Journal of Molecular Liquids, 2023 - Elsevier
Coumarin derivatives are bioactive heterocyclic compounds that have several conventions in pharmaceutical and biomedical industries that describes their anticoagulant, antibacterial, …
Number of citations: 12 www.sciencedirect.com
BR Anitha, AT Gunaseelan, M Vinduvahini… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C15H14FNO3S2, the 2H-chromene ring system is close to being planar (rms deviation = 0.024 Å) and the morpholine ring adopts a chair conformation. The …
Number of citations: 6 scripts.iucr.org
K Biswas, S Ghosh, P Ghosh, B Basu - Journal of Sulfur Chemistry, 2016 - Taylor & Francis
Carbodithioate esters are important functional organosulfur compounds widely used in diverse fields such as pharmaceuticals, agrochemicals and material sciences. Common …
Number of citations: 6 www.tandfonline.com
L Xu, C Zhu, Y Qin, G Yu, G Si - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
In the title compound, C15H15FN4O2S2, the morpholine ring adopts a chair conformation. The dihedral angle between the benzene and triazole rings is 77.1 (7). There are some weak …
Number of citations: 1 scripts.iucr.org

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